molecular formula C17H16N2O2S B2841480 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 886928-93-4

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B2841480
CAS RN: 886928-93-4
M. Wt: 312.39
InChI Key: TZKQBYVMEIHDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as DMBMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DMBMF is a synthetic molecule that has been synthesized through a number of methods.

Scientific Research Applications

Antimicrobial Activity

Coumarin derivatives, including the compound , have been investigated for their antimicrobial properties . In vitro studies have shown that some coumarin derivatives exhibit activity against both bacteria and fungi. The synthesized compound can be tested using standard disk diffusion assays against various strains of bacteria and fungi. Its antimicrobial activity may vary, with some compounds being completely inactive and others showing moderate activity.

Biological Activity

Coumarin derivatives, such as the one we’re discussing, possess a broad spectrum of biological activities:

Industrial Applications

Apart from their biological significance, coumarins find use in other areas:

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-13-15(9-11(10)2)22-17(18-13)19-16(20)12-6-4-5-7-14(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKQBYVMEIHDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

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